1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine is a member of the triazole family, which consists of five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by a fluorophenyl group, a methyl group, and an amine group attached to the triazole ring. Its unique structure makes it significant in various scientific research fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be classified under several categories:
The synthesis of 1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine typically involves the following steps:
The molecular structure of 1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine features:
Property | Value |
---|---|
Molecular Formula | C11H12FN3 |
Molecular Weight | 221.23 g/mol |
Canonical SMILES | CC1=C(N=NN1CC2=CC(=CC=C2)F)CO |
InChI Key | WGKPPSMGLKYOHW-UHFFFAOYSA-N |
1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine can undergo several types of chemical reactions:
The mechanism of action for 1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific biological targets. The triazole ring can inhibit certain enzymes and receptors, potentially affecting their activity. The presence of the fluorophenyl group enhances membrane permeability, allowing better bioavailability within cells. Additionally, the amine group can participate in hydrogen bonding with target biomolecules, stabilizing interactions that may lead to therapeutic effects .
The compound exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The applications of 1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine are diverse:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7